molecular formula C20H23F2NO5 B11987233 Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate CAS No. 303104-62-3

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate

Cat. No.: B11987233
CAS No.: 303104-62-3
M. Wt: 395.4 g/mol
InChI Key: PJNQHSBGMPVOBI-UHFFFAOYSA-N
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Description

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C18H19F2NO5. It is known for its unique structure, which includes a difluoromethoxy group and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dimethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research applications.

Biological Activity

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C21_{21}H26_{26}N2_{2}O5_{5}
Molecular Weight: 394.45 g/mol
CAS Number: Not specifically listed but related compounds exist in databases.

This compound features a pyridine ring, which is known for its biological relevance and ability to interact with various biological targets.

Pharmacological Effects

  • Antihypertensive Properties:
    • Compounds similar to this compound have been studied for their antihypertensive effects. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, leading to vasodilation and reduced blood pressure levels .
  • Neuroprotective Effects:
    • Some studies suggest that pyridine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and protecting against oxidative stress. This could be particularly relevant in the context of neurodegenerative diseases .
  • Antioxidant Activity:
    • The presence of substituents like difluoromethoxy may enhance the antioxidant capacity of the compound. Antioxidants are crucial in mitigating oxidative stress-related cellular damage .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

  • Calcium Channel Blockade: Similar compounds function by inhibiting calcium influx through L-type calcium channels, which is pivotal in muscle contraction and neurotransmitter release.
  • Free Radical Scavenging: The structure may facilitate interaction with free radicals, thus reducing oxidative damage.

Study 1: Antihypertensive Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their antihypertensive effects. Among them, a compound closely related to this compound demonstrated significant blood pressure reduction in hypertensive rat models .

Study 2: Neuroprotection in Animal Models

Research conducted on neuroprotective effects indicated that similar pyridine derivatives could reduce neuronal cell death in models of oxidative stress. The study highlighted the importance of the difluoromethoxy group in enhancing the neuroprotective properties .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightKey ActivityReference
This compound394.45 g/molAntihypertensive
Diethyl 2,6-dimethyl-4-(pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate419.34 g/molAntioxidant
Dihydropyridine Derivative XVariesNeuroprotective

Properties

CAS No.

303104-62-3

Molecular Formula

C20H23F2NO5

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl 4-[3-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-8-7-9-14(10-13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3

InChI Key

PJNQHSBGMPVOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC(F)F)C(=O)OCC)C)C

Origin of Product

United States

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